2-((1-Methylcyclopentyl)oxy)ethan-1-amine

CAS No.: 2138518-91-7

Cat. No.: VC4230205

Molecular Formula: C8H17NO

Molecular Weight: 143.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138518-91-7 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 |

| IUPAC Name | 2-(1-methylcyclopentyl)oxyethanamine |

| Standard InChI | InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3 |

| Standard InChI Key | YMSJMACYXVISLY-UHFFFAOYSA-N |

| SMILES | CC1(CCCC1)OCCN |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

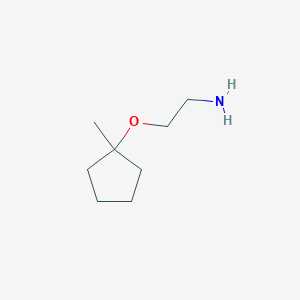

The compound is systematically named 2-((1-methylcyclopentyl)oxy)ethan-1-amine under IUPAC guidelines. Its molecular formula C₈H₁₇NO reflects an ethanamine backbone substituted with a 1-methylcyclopentyl ether group at the second carbon . Key identifiers include:

Structural Characterization

The structure comprises a cyclopentane ring with a methyl group at the 1-position, connected via an ether linkage to the oxygen atom of a two-carbon amine chain. Critical structural descriptors include:

-

3D Conformer: PubChem provides an interactive 3D model highlighting the compound’s tetrahedral geometry around the nitrogen atom .

Table 1: Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight (g/mol) | 143.23 | |

| CAS Number | 2138518-91-7 | |

| SMILES | CC1(CCCC1)OCCN | |

| InChIKey | DBBBWCIWIJFGBP-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-((1-methylcyclopentyl)oxy)ethan-1-amine typically involves etherification followed by amine functionalization. A representative pathway includes:

-

Ether Formation: Reaction of 1-methylcyclopentanol with a bromoethylamine derivative under basic conditions .

-

Protection-Deprotection Strategies: Use of Boc (tert-butyloxycarbonyl) protecting groups to prevent over-alkylation, as demonstrated in analogous ethanolamine syntheses .

Key Reaction Conditions

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Etherification | 1-Methylcyclopentanol, K₂CO₃ | ~68% | |

| Amine Alkylation | Boc-protected amine, TSTU | ~85% |

Physicochemical Properties

Physical Properties

Spectroscopic Data

-

¹H NMR: Peaks corresponding to cyclopentyl methyl (δ 1.2–1.5 ppm), ether-linked CH₂ (δ 3.4–3.6 ppm), and amine protons (δ 1.8–2.2 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antihistamines and neuroactive agents, leveraging its amine functionality for further derivatization .

Specialty Chemicals

Used in catalysis and polymer chemistry due to its steric hindrance and polar ether-amine structure .

Comparative Analysis with Structural Analogues

Cyclohexyl vs. Cyclopentyl Analogues

Comparing 2-((1-methylcyclopentyl)oxy)ethan-1-amine with its cyclohexyl counterpart (CAS 19785-67-2) :

-

Boiling Point: Cyclopentyl derivative (207°C) vs. cyclohexyl (215°C) .

-

Steric Effects: Smaller cyclopentyl ring enhances reactivity in SN2 reactions .

Future Research Directions

While current data highlight its synthetic utility, further studies are needed to explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume